molecular formula C23H32N2O4 B15215865 Imidazolidine, 1,3-bis[(3,4-dimethoxyphenyl)methyl]-2,2-dimethyl- CAS No. 630127-09-2

Imidazolidine, 1,3-bis[(3,4-dimethoxyphenyl)methyl]-2,2-dimethyl-

Cat. No.: B15215865
CAS No.: 630127-09-2
M. Wt: 400.5 g/mol
InChI Key: NKYSJKUVIMSYNM-UHFFFAOYSA-N
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Description

1,3-bis(3,4-dimethoxybenzyl)-2,2-dimethylimidazolidine is a synthetic organic compound characterized by the presence of two 3,4-dimethoxybenzyl groups attached to a 2,2-dimethylimidazolidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(3,4-dimethoxybenzyl)-2,2-dimethylimidazolidine typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2,2-dimethylimidazolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(3,4-dimethoxybenzyl)-2,2-dimethylimidazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles such as amines or thiols can replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: Reduced benzyl derivatives.

    Substitution: Substituted benzyl derivatives with various functional groups.

Scientific Research Applications

1,3-bis(3,4-dimethoxybenzyl)-2,2-dimethylimidazolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-bis(3,4-dimethoxybenzyl)-2,2-dimethylimidazolidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-bis(3,4-dimethoxybenzyl)-2,2-dimethylimidazolidine is unique due to its specific imidazolidine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

630127-09-2

Molecular Formula

C23H32N2O4

Molecular Weight

400.5 g/mol

IUPAC Name

1,3-bis[(3,4-dimethoxyphenyl)methyl]-2,2-dimethylimidazolidine

InChI

InChI=1S/C23H32N2O4/c1-23(2)24(15-17-7-9-19(26-3)21(13-17)28-5)11-12-25(23)16-18-8-10-20(27-4)22(14-18)29-6/h7-10,13-14H,11-12,15-16H2,1-6H3

InChI Key

NKYSJKUVIMSYNM-UHFFFAOYSA-N

Canonical SMILES

CC1(N(CCN1CC2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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